molecular formula C19H27ClN2O3 B2570821 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide CAS No. 2380143-20-2

2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide

Katalognummer B2570821
CAS-Nummer: 2380143-20-2
Molekulargewicht: 366.89
InChI-Schlüssel: BABLKWQRRYQXFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MORAb-003 and is a monoclonal antibody that targets the cancer antigen 125 (CA-125).

Wirkmechanismus

The mechanism of action of MORAb-003 involves the binding of the monoclonal antibody to 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide. This binding results in the inhibition of the growth and proliferation of cancer cells. Additionally, MORAb-003 has been shown to induce antibody-dependent cellular cytotoxicity (ADCC), which is the destruction of cancer cells by immune cells.
Biochemical and Physiological Effects:
MORAb-003 has been shown to have a significant impact on the levels of 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide in the blood of patients with ovarian cancer. This monoclonal antibody has been shown to decrease the levels of 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide in the blood, which is an indication of the inhibition of cancer cell growth. Additionally, MORAb-003 has been shown to have minimal toxicity in preclinical studies, making it a promising therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

The use of MORAb-003 in lab experiments has several advantages, including its high specificity for 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide and its ability to induce ADCC. However, the production of monoclonal antibodies can be time-consuming and expensive, which can limit their availability for lab experiments.

Zukünftige Richtungen

There are several future directions for the research and development of MORAb-003. One potential direction is the exploration of its use in combination with other therapeutic agents for the treatment of ovarian cancer. Additionally, the use of MORAb-003 in the treatment of other cancers that overexpress 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide is an area of interest. Finally, the development of new linker molecules for the synthesis of MORAb-003 could lead to improvements in its therapeutic efficacy.

Synthesemethoden

The synthesis of MORAb-003 involves the modification of a monoclonal antibody through the attachment of a cyclic peptide. This modification is achieved through the use of a linker molecule that is attached to the monoclonal antibody and the cyclic peptide. The linker molecule used in the synthesis of MORAb-003 is a propanamide molecule.

Wissenschaftliche Forschungsanwendungen

MORAb-003 has been extensively studied for its potential therapeutic applications in the treatment of ovarian cancer. This monoclonal antibody has been shown to have a high affinity for 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide, which is a glycoprotein that is overexpressed in many ovarian cancers. The use of MORAb-003 as a therapeutic agent has shown promising results in preclinical studies, and clinical trials are currently underway.

Eigenschaften

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3/c1-18(2,25-16-6-4-15(20)5-7-16)17(23)21-14-19(8-3-9-19)22-10-12-24-13-11-22/h4-7H,3,8-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABLKWQRRYQXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1(CCC1)N2CCOCC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-2-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.